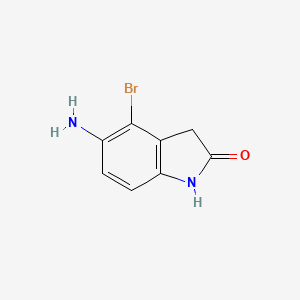
tert-butyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate (TB-NMDMC) is an organic compound that has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. TB-NMDMC has been used as a reagent in organic synthesis, as an inhibitor of aminopeptidase, and as an inhibitor of matrix metalloproteinase. It has also been used to study the effects of oxidative stress and to investigate the role of protein phosphatases in cell signaling.
Applications De Recherche Scientifique
Tert-butyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate has been used in numerous scientific studies. It has been used as an inhibitor of aminopeptidase, which is important for the breakdown of proteins and peptides. It has also been used as an inhibitor of matrix metalloproteinase, which is involved in the breakdown of extracellular matrix proteins. tert-butyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate has also been used to study the effects of oxidative stress and to investigate the role of protein phosphatases in cell signaling.
Mécanisme D'action
Tert-butyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate acts as an inhibitor of aminopeptidase and matrix metalloproteinase. Aminopeptidase is involved in the breakdown of proteins and peptides, while matrix metalloproteinase is involved in the breakdown of extracellular matrix proteins. tert-butyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate binds to the active site of the enzymes and inhibits their activity.
Biochemical and Physiological Effects
tert-butyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate has been shown to inhibit the activity of aminopeptidase and matrix metalloproteinase. This inhibition can lead to a decrease in the breakdown of proteins and peptides, as well as a decrease in the breakdown of extracellular matrix proteins. This can have a variety of effects on biochemical and physiological processes, including changes in cell signaling, cell adhesion, and cell migration.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate is a relatively inexpensive and easy to obtain reagent, making it an attractive option for laboratory experiments. It is also relatively stable and has a long shelf life. However, it is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
There are a number of potential future directions for tert-butyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate research. These include further investigation into its mechanism of action and its effects on biochemical and physiological processes, as well as its potential applications in drug design and drug delivery. Additionally, further research could be conducted into its use as an inhibitor of other enzymes, such as proteases and phosphatases. Finally, further studies could be conducted into its use as a reagent in organic synthesis.
Méthodes De Synthèse
Tert-butyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate can be synthesized from the reaction of tert-butyl bromide with N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamic acid. The reaction proceeds in two steps. First, the tert-butyl bromide reacts with the carbamic acid to form an intermediate, tert-butyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate. Second, the intermediate is hydrolyzed to form the final product, tert-butyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate.
Propriétés
IUPAC Name |
tert-butyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-8(2,3)14-7(13)10-9(4,5-11)6-12/h11-12H,5-6H2,1-4H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZMCDFHJKDEBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butoxycarbonylamino)-2-methyl-1,3-propanediol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

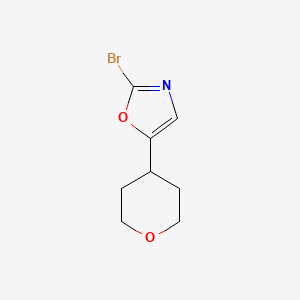
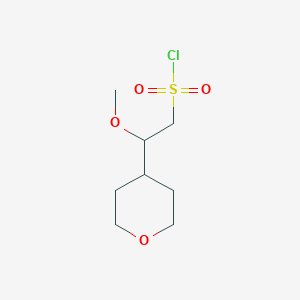
![(1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol](/img/structure/B6599676.png)
![2-[4-(dimethylcarbamoyl)phenyl]acetic acid](/img/structure/B6599677.png)
![6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B6599691.png)
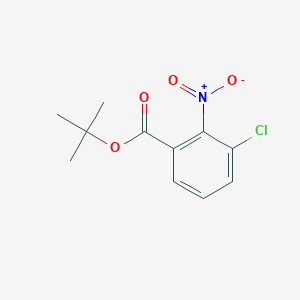
![tert-butyl N-{3-[(5-bromopyridin-2-yl)amino]propyl}carbamate](/img/structure/B6599714.png)
![5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B6599722.png)
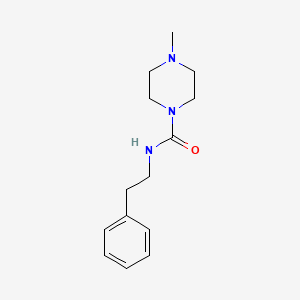
![rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid, cis](/img/structure/B6599738.png)
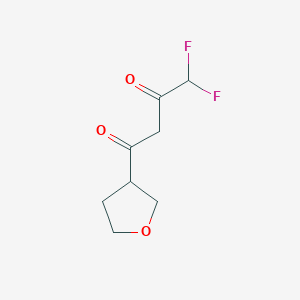
![[4-(6-aminoquinazolin-4-yl)morpholin-3-yl]methanol](/img/structure/B6599740.png)

